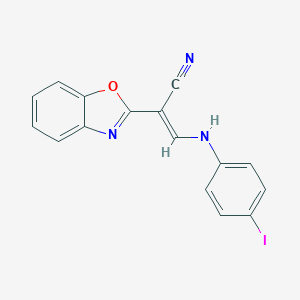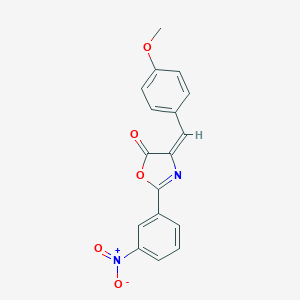![molecular formula C16H16N2O3S B273982 1-[(6-ethoxynaphthalen-2-yl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273982.png)
1-[(6-ethoxynaphthalen-2-yl)sulfonyl]-2-methyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(6-ethoxynaphthalen-2-yl)sulfonyl]-2-methyl-1H-imidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a sulfonamide derivative that has been synthesized using different methods.
Mechanism of Action
The mechanism of action of 1-[(6-ethoxynaphthalen-2-yl)sulfonyl]-2-methyl-1H-imidazole involves the inhibition of certain enzymes, such as carbonic anhydrases, by binding to their active site. This leads to a decrease in the activity of these enzymes, which can have various physiological effects, such as reducing the production of bicarbonate ions and the regulation of pH in the body.
Biochemical and Physiological Effects:
1-[(6-ethoxynaphthalen-2-yl)sulfonyl]-2-methyl-1H-imidazole has been shown to have various biochemical and physiological effects, depending on the specific enzyme it inhibits. For example, its inhibition of carbonic anhydrases can lead to a decrease in the production of bicarbonate ions, which can affect the regulation of pH in the body. Additionally, its antitumor, anti-inflammatory, and antiviral properties can have significant effects on various physiological processes.
Advantages and Limitations for Lab Experiments
The advantages of using 1-[(6-ethoxynaphthalen-2-yl)sulfonyl]-2-methyl-1H-imidazole in lab experiments include its potent inhibitory activity against certain enzymes, its ability to exhibit antitumor, anti-inflammatory, and antiviral properties, and its relatively simple synthesis method. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and physiological effects.
Future Directions
There are several future directions for the use of 1-[(6-ethoxynaphthalen-2-yl)sulfonyl]-2-methyl-1H-imidazole in scientific research. These include further studies on its mechanism of action and physiological effects, the development of more potent derivatives, and the exploration of its potential applications in drug discovery and other fields. Additionally, its potential use as a diagnostic tool for certain diseases, such as cancer, may also be explored.
In conclusion, 1-[(6-ethoxynaphthalen-2-yl)sulfonyl]-2-methyl-1H-imidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and limitations.
Synthesis Methods
The synthesis of 1-[(6-ethoxynaphthalen-2-yl)sulfonyl]-2-methyl-1H-imidazole involves the reaction between 6-ethoxy-2-naphthalenesulfonyl chloride and 2-methylimidazole in the presence of a base. The reaction takes place in an organic solvent, such as dichloromethane or chloroform, at room temperature. The product is obtained by filtration and purification using column chromatography.
Scientific Research Applications
1-[(6-ethoxynaphthalen-2-yl)sulfonyl]-2-methyl-1H-imidazole has been used in various scientific research applications, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit potent inhibitory activity against certain enzymes, such as carbonic anhydrases, which are involved in various physiological processes. Additionally, it has been shown to have antitumor, anti-inflammatory, and antiviral properties.
properties
Product Name |
1-[(6-ethoxynaphthalen-2-yl)sulfonyl]-2-methyl-1H-imidazole |
|---|---|
Molecular Formula |
C16H16N2O3S |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
1-(6-ethoxynaphthalen-2-yl)sulfonyl-2-methylimidazole |
InChI |
InChI=1S/C16H16N2O3S/c1-3-21-15-6-4-14-11-16(7-5-13(14)10-15)22(19,20)18-9-8-17-12(18)2/h4-11H,3H2,1-2H3 |
InChI Key |
LNEWJKIHBLFKEB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N3C=CN=C3C |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N3C=CN=C3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-(diethylamino)benzylidene]-2-{3-nitrophenyl}-1,3-oxazol-5(4H)-one](/img/structure/B273899.png)
![(5Z)-2-(2-chloroanilino)-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B273902.png)





![N-[(Z)-anthracen-9-ylmethylideneamino]pyridine-2-carboxamide](/img/structure/B273914.png)


![4-Bromo-N-[2,2,2-trichloro-1-(4-chloro-phenylsulfanyl)-ethyl]-benzamide](/img/structure/B273917.png)

![Butyl 3-(4-methoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylate](/img/structure/B273924.png)
